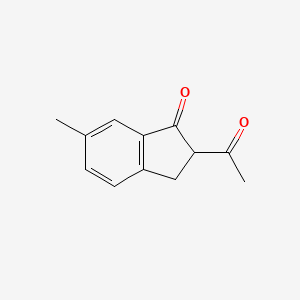
2-acetyl-6-methyl-2,3-dihydro-1H-inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-acetyl-6-methyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C12H14O It is a derivative of indanone, characterized by the presence of an acetyl group and a methyl group attached to the indanone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-6-methyl-2,3-dihydro-1H-inden-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Friedel-Crafts acylation of 6-methylindanone with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to consistent product quality and reduced production costs.
化学反応の分析
Types of Reactions
2-acetyl-6-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of 2-acetyl-6-methylindanone or 2-acetyl-6-methylindanone carboxylic acid.
Reduction: Formation of 2-acetyl-6-methylindan-1-ol.
Substitution: Formation of halogenated derivatives such as 2-acetyl-6-methyl-5-bromoindanone.
科学的研究の応用
2-acetyl-6-methyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
作用機序
The mechanism of action of 2-acetyl-6-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Indanone: A closely related compound with similar structural features but lacking the acetyl and methyl groups.
2-acetylindanone: Similar to 2-acetyl-6-methyl-2,3-dihydro-1H-inden-1-one but without the methyl group.
6-methylindanone: Lacks the acetyl group but shares the methyl substitution on the indanone core.
Uniqueness
This compound is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical properties and reactivity
特性
分子式 |
C12H12O2 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC名 |
2-acetyl-6-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C12H12O2/c1-7-3-4-9-6-10(8(2)13)12(14)11(9)5-7/h3-5,10H,6H2,1-2H3 |
InChIキー |
VMYUCXBEWIUDOQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(CC(C2=O)C(=O)C)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1-(4-Methoxyphenyl)propyl]amino}ethan-1-ol](/img/structure/B13254685.png)

![(4aR,5S)-8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid](/img/structure/B13254695.png)
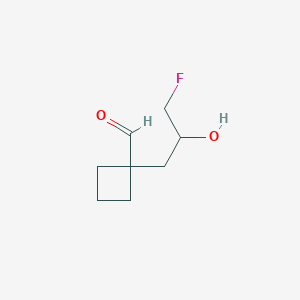
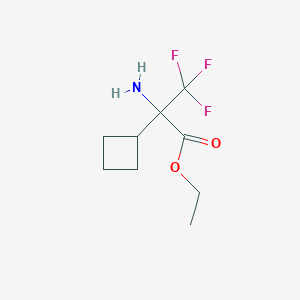

![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylcyclohexan-1-ol](/img/structure/B13254721.png)
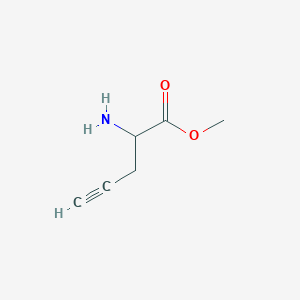

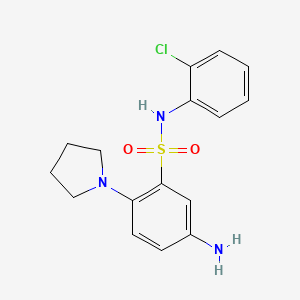
![2-[(Pent-3-yn-1-yl)amino]benzoic acid](/img/structure/B13254748.png)
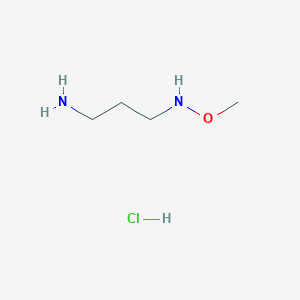

![1,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13254761.png)
